Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl-
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Overview
Description
Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- is a peptide compound composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including medicine and biochemistry. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-valine, is coupled to the growing peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucine, L-proline, L-proline, L-asparagine, L-valine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while reduction will yield the reduced form of the peptide.
Scientific Research Applications
Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for treating diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- Glycine, L-prolyl-L-prolyl-L-leucyl-L-seryl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-L-phenylalanyl-L-seryl-L-alpha-aspartyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-lysyl-L-tryptophyl-L-lysyl-L-methionyl-L-arginyl-L-arginyl-L-asparaginyl-L-glutaminyl-L-phenylalanyl-L-tryptophyl-L-valyl-L-lysyl-L-valyl-L-glutaminyl-L-arginyl-.
- Glycyl-L-prolyl-L-glutamate.
Uniqueness
Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
312593-50-3 |
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Molecular Formula |
C32H54N8O9 |
Molecular Weight |
694.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C32H54N8O9/c1-16(2)13-20(37-29(46)25(34)17(3)4)31(48)40-12-8-10-22(40)32(49)39-11-7-9-21(39)28(45)36-19(14-23(33)41)27(44)38-26(18(5)6)30(47)35-15-24(42)43/h16-22,25-26H,7-15,34H2,1-6H3,(H2,33,41)(H,35,47)(H,36,45)(H,37,46)(H,38,44)(H,42,43)/t19-,20-,21-,22-,25-,26-/m0/s1 |
InChI Key |
XTFVQWHDXQJKPN-BNCSLUSBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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